molecular formula C17H16FNO B11352118 1-ethyl-3-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one

1-ethyl-3-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11352118
M. Wt: 269.31 g/mol
InChI Key: VYWUGEGQORFNPZ-UHFFFAOYSA-N
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Description

1-ethyl-3-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a fluorobenzyl group attached to the indole core, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials such as indole or substituted indoles.

    Fluorobenzylation: The introduction of the 2-fluorobenzyl group is achieved through a nucleophilic substitution reaction. This involves the reaction of the indole core with a suitable fluorobenzyl halide (e.g., 2-fluorobenzyl bromide) in the presence of a base such as potassium carbonate.

    Ethylation: The ethyl group is introduced through an alkylation reaction, typically using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

1-ethyl-3-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The indole core can interact with various biological targets, influencing cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-(2-chlorobenzyl)-1,3-dihydro-2H-indol-2-one
  • 1-ethyl-3-(2-bromobenzyl)-1,3-dihydro-2H-indol-2-one
  • 1-ethyl-3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Uniqueness

1-ethyl-3-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one is unique due to the presence of the fluorobenzyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C17H16FNO

Molecular Weight

269.31 g/mol

IUPAC Name

1-ethyl-3-[(2-fluorophenyl)methyl]-3H-indol-2-one

InChI

InChI=1S/C17H16FNO/c1-2-19-16-10-6-4-8-13(16)14(17(19)20)11-12-7-3-5-9-15(12)18/h3-10,14H,2,11H2,1H3

InChI Key

VYWUGEGQORFNPZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)CC3=CC=CC=C3F

Origin of Product

United States

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